molecular formula C68H95N19O17 B15093567 Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2

Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2

Katalognummer: B15093567
Molekulargewicht: 1450.6 g/mol
InChI-Schlüssel: CGPSWQBETUSORI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The sequence of amino acids in this peptide suggests it may have unique properties and functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents such as HBTU or DIC.

    Cleavage: Cleavage of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 can undergo various chemical reactions, including:

    Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Substitution reactions involving the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Reagents like acyl chlorides or anhydrides for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of free thiols.

Wissenschaftliche Forschungsanwendungen

Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of biomaterials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including signal transduction and enzyme activity. The exact mechanism depends on the specific sequence and structure of the peptide, which determines its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ac-DL-Tyr-DL-Pro-DL-xiThr-DL-xiThr-DL-Leu-DL-Lys-DL-Tyr-DL-Pro-DL-Ser-DL-Asp-DL-Trp-DL-Glu-DL-Asp-DL-Tyr-OH: A similar peptide with a different sequence, used for studying peptide interactions and modifications.

    Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2: Another synthetic peptide with distinct applications in reproductive medicine.

Uniqueness

Ac-DL-Tyr-DL-Arg-DL-Ser-DL-Arg-DL-Lys-DL-Tyr-DL-xiThr-DL-Ser-DL-Trp-DL-Tyr-NH2 is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C68H95N19O17

Molekulargewicht

1450.6 g/mol

IUPAC-Name

2-[[2-[[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[1-[[1-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C68H95N19O17/c1-36(90)56(66(104)86-55(35-89)65(103)84-53(32-41-33-77-46-10-4-3-9-45(41)46)62(100)82-50(57(70)95)29-38-14-20-42(92)21-15-38)87-63(101)52(31-40-18-24-44(94)25-19-40)83-59(97)47(11-5-6-26-69)79-58(96)48(12-7-27-75-67(71)72)81-64(102)54(34-88)85-60(98)49(13-8-28-76-68(73)74)80-61(99)51(78-37(2)91)30-39-16-22-43(93)23-17-39/h3-4,9-10,14-25,33,36,47-56,77,88-90,92-94H,5-8,11-13,26-32,34-35,69H2,1-2H3,(H2,70,95)(H,78,91)(H,79,96)(H,80,99)(H,81,102)(H,82,100)(H,83,97)(H,84,103)(H,85,98)(H,86,104)(H,87,101)(H4,71,72,75)(H4,73,74,76)

InChI-Schlüssel

CGPSWQBETUSORI-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.